molecular formula C48H32Br4Si B13740491 Tetrakis(4'-bromo-[1,1'-biphenyl]-4-yl)silane

Tetrakis(4'-bromo-[1,1'-biphenyl]-4-yl)silane

Cat. No.: B13740491
M. Wt: 956.5 g/mol
InChI Key: AXRLVYOVYMRIKU-UHFFFAOYSA-N
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Description

Tetrakis(4’-bromo-[1,1’-biphenyl]-4-yl)silane is a silicon-based compound with the molecular formula C24H16Br4Si. It is known for its unique structure, where a silicon atom is bonded to four 4’-bromo-[1,1’-biphenyl]-4-yl groups. This compound is an intermediate for emerging hole transport materials based on a silicon core, which have shown potential in applications such as perovskite solar cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrakis(4’-bromo-[1,1’-biphenyl]-4-yl)silane typically involves the reaction of silicon tetrachloride with 4-bromo-[1,1’-biphenyl]-4-yl lithium or Grignard reagents. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and to avoid decomposition of the reactants .

Industrial Production Methods

Industrial production of Tetrakis(4’-bromo-[1,1’-biphenyl]-4-yl)silane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Tetrakis(4’-bromo-[1,1’-biphenyl]-4-yl)silane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tetrakis(4’-bromo-[1,1’-biphenyl]-4-yl)silane has several scientific research applications:

Mechanism of Action

The mechanism of action of Tetrakis(4’-bromo-[1,1’-biphenyl]-4-yl)silane is primarily related to its ability to act as an intermediate in various chemical reactions. Its silicon core provides stability and allows for the formation of complex structures. The bromine atoms can be easily substituted, making it a versatile building block in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

  • Tetrakis(4-aminophenyl)methane
  • 1,1,2,2-Tetrakis(4-bromophenyl)ethylene
  • 1,3,5-Tris(4-bromophenyl)benzene

Uniqueness

Tetrakis(4’-bromo-[1,1’-biphenyl]-4-yl)silane is unique due to its silicon core and the presence of four 4’-bromo-[1,1’-biphenyl]-4-yl groups. This structure provides it with distinct properties, such as high stability and reactivity, making it suitable for applications in advanced materials and synthetic chemistry .

Properties

Molecular Formula

C48H32Br4Si

Molecular Weight

956.5 g/mol

IUPAC Name

tetrakis[4-(4-bromophenyl)phenyl]silane

InChI

InChI=1S/C48H32Br4Si/c49-41-17-1-33(2-18-41)37-9-25-45(26-10-37)53(46-27-11-38(12-28-46)34-3-19-42(50)20-4-34,47-29-13-39(14-30-47)35-5-21-43(51)22-6-35)48-31-15-40(16-32-48)36-7-23-44(52)24-8-36/h1-32H

InChI Key

AXRLVYOVYMRIKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Br)[Si](C3=CC=C(C=C3)C4=CC=C(C=C4)Br)(C5=CC=C(C=C5)C6=CC=C(C=C6)Br)C7=CC=C(C=C7)C8=CC=C(C=C8)Br

Origin of Product

United States

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